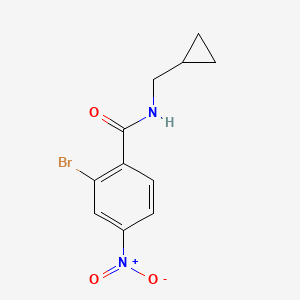
(2-Bromo-4-nitrophenyl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-nitrophenyl)(piperidin-1-yl)methanone is an organic compound that features a bromine atom, a nitro group, and a piperidine ring attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-nitrophenyl)(piperidin-1-yl)methanone typically involves the following steps:
Nitration: The nitration of 2-bromophenyl compounds to introduce the nitro group.
Acylation: The acylation of the nitrated compound with piperidin-1-ylmethanone under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and acylation processes, optimized for yield and purity. These methods would include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-4-nitrophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The piperidine ring can undergo oxidation under certain conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives of the piperidine ring.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2-Bromo-4-nitrophenyl)(piperidin-1-yl)methanone serves as a building block for the synthesis of more complex molecules. It can be used in cross-coupling reactions to form carbon-carbon bonds.
Biology
This compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities, making it a valuable scaffold for the design of new therapeutic agents.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-nitrophenyl)(piperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group and piperidine ring are key functional groups that contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Nitrophenyl)(piperidin-1-yl)methanone
- (2-Bromo-4-nitrophenyl)(morpholin-1-yl)methanone
- (2-Bromo-4-nitrophenyl)(pyrrolidin-1-yl)methanone
Uniqueness
(2-Bromo-4-nitrophenyl)(piperidin-1-yl)methanone is unique due to the combination of the bromine atom, nitro group, and piperidine ring. This combination imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
Propiedades
IUPAC Name |
(2-bromo-4-nitrophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c13-11-8-9(15(17)18)4-5-10(11)12(16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXSZOPOCPNFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














